An In-depth Technical Guide to Boc-D-Ala(3,3-diphenyl)-OH: Properties, Synthesis, and Applications
An In-depth Technical Guide to Boc-D-Ala(3,3-diphenyl)-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-tert-butoxycarbonyl-D-3,3-diphenylalanine, commonly referred to as Boc-D-Ala(3,3-diphenyl)-OH. This non-natural amino acid derivative is a valuable building block in peptide chemistry, offering unique structural features for the design of novel peptides and peptidomimetics with potential therapeutic applications.
Core Chemical Properties
Boc-D-Ala(3,3-diphenyl)-OH is a white crystalline powder characterized by the presence of a bulky diphenylmethyl side chain and an acid-labile Boc protecting group on the alpha-amino group.[1] These features contribute to its utility in solid-phase peptide synthesis (SPPS), where it can introduce conformational constraints and enhance peptide stability.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₃NO₄ | [1][3] |
| Molecular Weight | 341.4 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 154-159 °C | [1] |
| Optical Rotation | [α]D = -35 ± 2º (c=1 in MeOH) | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [3] |
| CAS Number | 117027-46-0 | [1] |
| Storage Conditions | Store at 0-8°C for short term, -20°C for long term (up to 3 years). Solutions in solvent can be stored at -80°C for up to 6 months. | [1][3] |
Experimental Protocols
A relevant experimental protocol for the synthesis of a closely related dipeptide, Boc-Dip-Dip-OMe (where Dip = β,β-diphenyl-Ala-OH) , using solution-phase chemistry is described below. This provides insight into the coupling of this sterically hindered amino acid.[3]
Synthesis of Boc-Dip-Dip-OMe: [3]
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Activation: To a solution of Boc-Dip-OH (1.0 mmol) in CH₂Cl₂ (20 mL) at 0 °C, add HATU (1.0 mmol).
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Coupling: Add Et₃N and the methyl ester of Dip amino acid (1.0 mmol) to the solution and stir until the reaction is complete (monitored by an appropriate method such as TLC or LC-MS).
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Work-up: Wash the organic layer sequentially with 5% Na₂CO₃ (2 x 10 mL), 10% citric acid (2 x 10 mL), water (2 x 10 mL), and brine (2 x 10 mL).
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under vacuum.
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Purification: Recrystallize the crude peptide from 70% MeOH in water (7:3, v/v) to obtain the purified product.
Applications in Peptide Synthesis
The primary application of Boc-D-Ala(3,3-diphenyl)-OH is as a building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy.[1] The incorporation of this amino acid can introduce unique structural characteristics, such as conformational constraints, due to the bulky diphenyl group, and increased resistance to enzymatic degradation due to the D-configuration.[2]
General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for incorporating an amino acid, such as Boc-D-Ala(3,3-diphenyl)-OH, into a growing peptide chain on a solid support using the Boc protection strategy.
Boc Protection and Deprotection Mechanism
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. Its key feature is its stability to a wide range of reaction conditions while being easily removable under acidic conditions.
Potential Biological Significance and Signaling Pathway Interactions
While specific signaling pathways directly modulated by Boc-D-Ala(3,3-diphenyl)-OH have not been extensively documented, the incorporation of D-amino acids and bulky, non-natural side chains into peptides is a common strategy in drug discovery to develop receptor antagonists or enzyme inhibitors. Peptides containing D-amino acids often exhibit increased stability against proteolysis. The bulky diphenylalanine residue can provide a rigid scaffold that may enhance binding affinity and specificity to biological targets.
The following diagram illustrates a conceptual signaling pathway where a peptide containing D-Ala(3,3-diphenyl) acts as a competitive antagonist at a G-protein coupled receptor (GPCR).
In this hypothetical scenario, the modified peptide competes with the natural ligand for the binding site on the GPCR. Due to its specific stereochemistry and bulky side chain, it binds to the receptor but fails to induce the conformational change necessary for G-protein activation, thereby inhibiting the downstream signaling cascade.
Conclusion
Boc-D-Ala(3,3-diphenyl)-OH is a specialized amino acid derivative with significant potential in the field of peptide-based drug discovery. Its unique structural features allow for the creation of peptides with enhanced stability and conformational rigidity, which are desirable properties for developing potent and selective therapeutic agents. The methodologies for its incorporation into peptides, while requiring careful optimization due to steric hindrance, are based on well-established principles of solid-phase peptide synthesis. Further research into the biological activities of peptides containing this novel building block is warranted to fully explore its therapeutic potential.
References
- 1. Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine [mdpi.com]
- 2. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]
